17,18-Dihydroxyeicosatetraenoic acid is a bioactive lipid derived from the metabolism of arachidonic acid, primarily through the action of cytochrome P450 enzymes. This compound is part of the oxylipin family, which includes various oxidized fatty acids that play significant roles in inflammation and cellular signaling. The interest in 17,18-dihydroxyeicosatetraenoic acid has been growing due to its potential implications in various physiological and pathological processes, including inflammation and neurodegenerative diseases.
17,18-Dihydroxyeicosatetraenoic acid is synthesized from eicosapentaenoic acid and arachidonic acid through enzymatic pathways involving cytochrome P450 epoxygenases. It is classified as a hydroxyeicosanoid, which is a subclass of oxylipins. These compounds are known for their diverse biological activities, including modulation of inflammation and immune responses.
The synthesis of 17,18-dihydroxyeicosatetraenoic acid typically involves the following steps:
The detailed procedures for extraction and analysis of this compound have been documented in various studies focusing on lipidomic analyses .
17,18-Dihydroxyeicosatetraenoic acid participates in several biochemical reactions:
Research has shown that it plays a role in modulating neutrophil mobility through GPCR activation .
The mechanism of action for 17,18-dihydroxyeicosatetraenoic acid involves its binding to specific receptors on cell membranes:
17,18-Dihydroxyeicosatetraenoic acid has several applications in scientific research:
The biosynthesis of 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE) initiates with the cytochrome P450 (CYP)-catalyzed epoxidation of eicosapentaenoic acid (EPA; 20:5ω-3). Mammalian CYP epoxygenases, particularly those in the CYP2C and CYP2J subfamilies, selectively oxidize the 17,18-double bond of EPA to generate 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). This reaction consumes molecular oxygen and involves the formation of a reactive iron-oxo intermediate that facilitates epoxide formation. The reaction efficiency varies among CYP isoforms, with human CYP2C8 and CYP2C9 demonstrating the highest catalytic activity for EPA epoxidation at the ω-3 position. The resulting 17,18-EpETE serves as the obligatory precursor for 17,18-DiHETE formation and exhibits distinct stereochemical preferences: mammalian systems primarily produce 17(S),18(R)-EpETE, though minor enantiomers may coexist [1] [3] [9].
Table 1: Enzymatic Steps in 17,18-DiHETE Biosynthesis
Step | Enzyme Class | Key Enzymes | Substrate | Product |
---|---|---|---|---|
1 | Cytochrome P450 epoxygenase | CYP2C8, CYP2C9, CYP2J2, CYP BM-3 (bacterial) | Eicosapentaenoic acid (EPA) | 17,18-EpETE |
2 | Soluble epoxide hydrolase (sEH) | EPHX2 (mammalian), fungal EH | 17,18-EpETE | 17,18-DiHETE |
Alternative | Lipoxygenase (LOX) | 12/15-LOX (eosinophil) | 18-HEPE | Resolvin E3 (17,18-DiHETE) |
Soluble epoxide hydrolase (sEH; EPHX2) catalyzes the trans-hydrolysis of 17,18-EpETE to yield the vicinal diol 17,18-DiHETE. This enzyme, located predominantly in cytosolic fractions of mammalian cells, utilizes a catalytic triad (Asp333-His523-Asp495) to activate water for nucleophilic attack on the epoxide ring. The reaction proceeds via a tetrahedral transition state, resulting in anti-addition of hydroxyl groups across the epoxide bond. sEH exhibits marked substrate specificity for epoxides derived from ω-3 fatty acids, with kinetic studies revealing a lower Km for 17,18-EpETE compared to arachidonic acid-derived epoxides. Tissue-specific expression patterns significantly influence 17,18-DiHETE production; high sEH activity occurs in liver, kidney, and vascular endothelium, whereas neural tissues (e.g., dorsal root ganglia) show dynamically regulated expression during inflammatory or injurious processes. Genetic ablation of Ephx2 in murine models eliminates 17,18-DiHETE generation, confirming sEH as the dominant metabolic route in mammals [1] [7] [9].
Fungal and bacterial systems provide alternative biosynthetic routes to 17,18-DiHETE that operate independently of mammalian enzymes. The soil fungus Gaeumannomyces graminis expresses a stereoselective cytochrome P450 (CYP5150A1) that converts EPA to 17(S),18(R)-EpETE with >98% enantiomeric excess. Bacterial homologs, notably CYP102A1 (BM-3) from Bacillus megaterium, demonstrate analogous activity with high catalytic turnover (kcat ≈ 800 min⁻¹). Fungal epoxide hydrolases subsequently hydrolyze 17,18-EpETE to 17,18-DiHETE, though with divergent stereochemistry compared to mammalian sEH. Candida albicans and Cryptococcus neoformans additionally contribute to 17,18-DiHETE pools through incomplete β-oxidation of EPA or via lipoxygenase-mediated pathways. These microbial pathways exhibit physiological significance in host-pathogen interactions: C. albicans-derived 17,18-EpETE disrupts hyphal morphogenesis, while G. graminis metabolites influence fungal virulence in plant hosts. Crucially, microbial biosynthesis generates enantiomeric ratios distinct from mammalian systems, suggesting potential differences in bioactivity [2] [3] [5].
The metabolic origins of 17,18-DiHETE critically determine its stereochemical configuration, tissue distribution, and biological functions:
Stereoselectivity: Mammalian CYP/sEH pathways predominantly yield 17(S),18(R)-DiHETE due to chiral constraints in human epoxide hydrolase. In contrast, B. megaterium CYP BM-3 generates 17(S),18(R)-EpETE exclusively, while fungal epoxide hydrolases produce 17(R),18(S)-diol configurations. These stereochemical differences profoundly impact receptor recognition; 17(S),18(R)-DiHETE demonstrates >100-fold higher potency in GPR40-dependent neutrophil chemotaxis assays than its enantiomer [3] [8].
Tissue Distribution: Host-derived 17,18-DiHETE localizes to barrier tissues (intestine, skin) and immunologically active sites (dorsal root ganglia, peritoneal exudates), particularly during inflammatory resolution phases. Microbially generated diols concentrate within fungal biofilms (C. albicans) or plant pathogenic niches (G. graminis), functioning as interspecies signaling molecules [5] [7].
Pathophysiological Roles: Mammalian 17,18-DiHETE (Resolvin E3) terminates neutrophilic inflammation by suppressing IL-1β and CXCL1 production in zymosan-induced peritonitis (EC50 ≈ 3 nM). Fungal-derived diols conversely modulate host immunity indirectly—C. albicans 17,18-DiHETE production correlates with reduced hyphal formation, attenuating immune recognition in Caenorhabditis elegans infection models. The compound’s role in zwittermicin A biosynthesis further highlights its ecological significance in microbial competition [5] [6] [8].
Table 2: Comparative Features of Host vs. Microbial 17,18-DiHETE Biosynthesis
Characteristic | Mammalian Pathway | Bacterial/Fungal Pathway |
---|---|---|
Primary Enzymes | CYP2C/2J, sEH (EPHX2) | CYP BM-3 (bacteria), CYP5150A1 (fungi), microbial EH |
Stereochemical Preference | Predominantly 17(S),18(R) | Bacterial: 17(S),18(R); Fungal EH: variable |
Tissue/Compartment Localization | Liver, kidney, DRG, inflammatory exudates | Microbial biofilms, plant pathogenic niches |
Regulatory Triggers | Inflammatory cytokines, nerve injury | Quorum sensing, host environmental cues |
Key Physiological Roles | Neutrophil chemotaxis inhibition, pain resolution | Hyphal morphoregulation, virulence modulation |
The interplay between host and microbial pathways creates a complex metabolic network: Dietary EPA supplementation elevates both mammalian and microbiota-dependent 17,18-DiHETE production in murine models, demonstrating cross-kingdom coordination in lipid mediator biosynthesis. However, antibiotic perturbation of gut microbiota selectively diminishes the 17(R),18(S)-enantiomer, confirming distinct microbial contributions to the circulating dihydroxy acid pool [1] [5] [9].
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